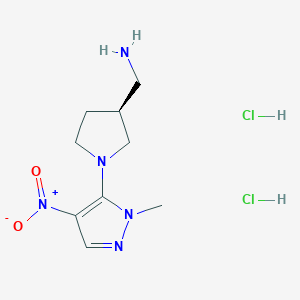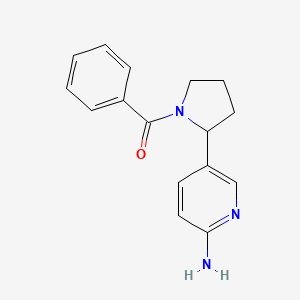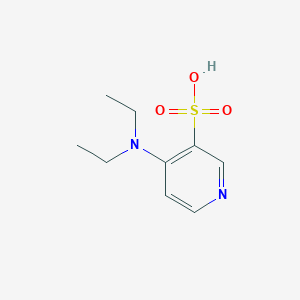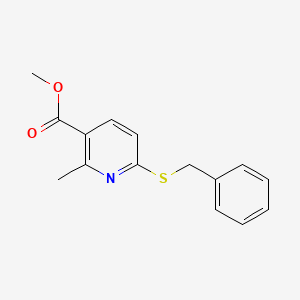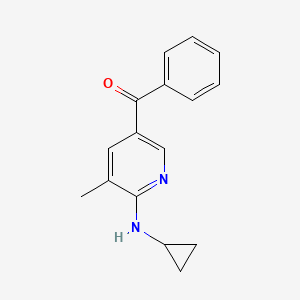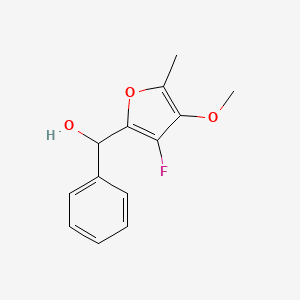
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with fluoro, methoxy, and methyl groups, along with a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluoro, methoxy, and methyl groups onto the furan ring can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas, methanol, and methyl iodide.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be introduced via a Friedel-Crafts alkylation reaction using benzyl alcohol and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: The fluoro, methoxy, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with different functional groups.
Applications De Recherche Scientifique
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4-methoxyfuran-2-yl)(phenyl)methanol
- (3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol
- (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
Uniqueness
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol is unique due to the specific combination of substituents on the furan ring, which can influence its chemical reactivity and biological activity. The presence of the fluoro group, in particular, can enhance its stability and alter its interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H13FO3 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
(3-fluoro-4-methoxy-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO3/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3 |
Clé InChI |
MASYUYNIVKCSDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




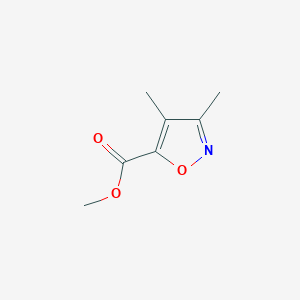
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
